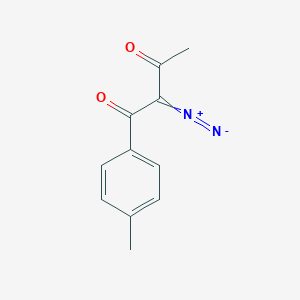
2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C9H8N2O It is known for its unique structure, which includes a diazonium group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate typically involves the diazotization of an appropriate precursor. One common method is the diazotization of 4-methylphenylhydrazine with nitrous acid, followed by the reaction with an α,β-unsaturated ketone. The reaction conditions often require low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethenolate
- 2-Diazonio-1-naphthalenolate
- 2-Diazonio-1-(4-chlorophenyl)-3-oxobut-1-en-1-olate
Uniqueness
2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate is unique due to its specific structure, which combines a diazonium group with a ketone group.
Eigenschaften
CAS-Nummer |
13298-57-2 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-diazo-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)11(15)10(13-12)8(2)14/h3-6H,1-2H3 |
InChI-Schlüssel |
ZHQGQCZDJCAGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


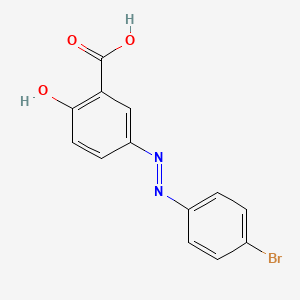
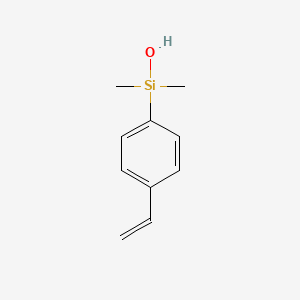
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
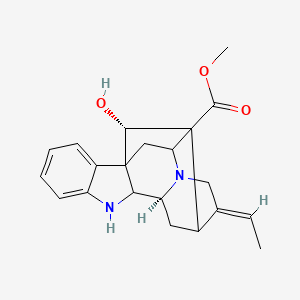
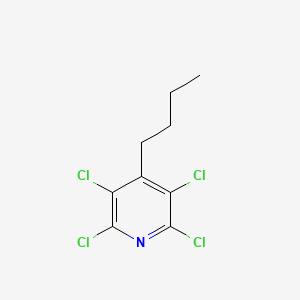
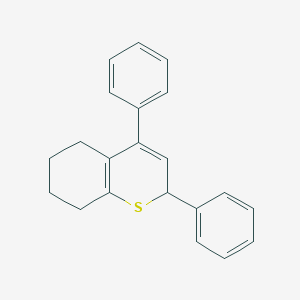
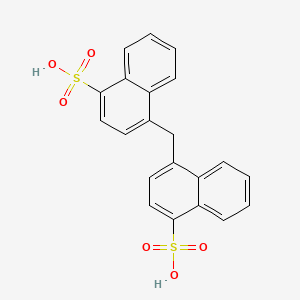
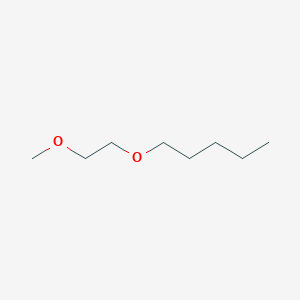
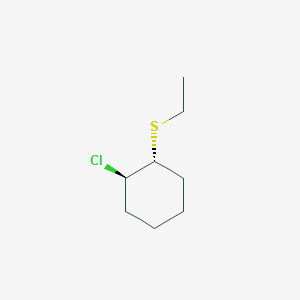
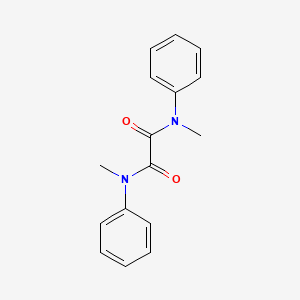
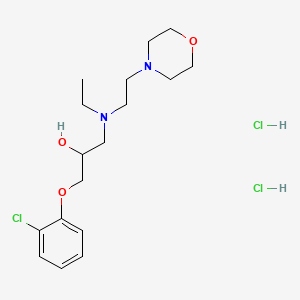
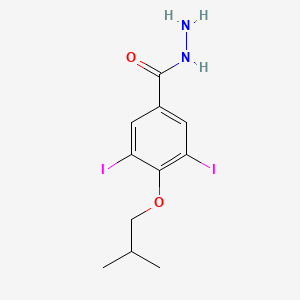
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
